molecular formula C17H13FN4OS2 B2598435 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 1171583-56-4

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2598435
CAS No.: 1171583-56-4
M. Wt: 372.44
InChI Key: GNJVQFLHJJAULH-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a novel synthetic compound designed for research purposes, integrating three distinct heterocyclic systems into a single molecular architecture. Its core structure is based on the benzothiazole scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . The incorporation of a fluorine atom at the 4-position of the benzothiazole ring is a common strategy to modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its bioavailability and interaction with biological targets . The molecule is further functionalized with a pyrazole moiety linked via an ethyl chain and a thiophene carboxamide group, features that are frequently employed in the design of molecules targeting enzymes and receptors . The benzothiazole nucleus is a key pharmacophore in several areas of therapeutic research. This structural class has demonstrated significant potential in the development of anticancer agents, with some derivatives acting through mechanisms such as inhibition of key kinases or modulation of androgen receptors . Furthermore, benzothiazole-based compounds have been investigated for their anti-inflammatory and anti-viral properties, with some acting as potent inhibitors of targets like phosphoinositide 3-kinase γ (PI3Kγ) or viral enzymes . Beyond these applications, benzothiazole derivatives like Riluzole are approved drugs for the treatment of amyotrophic lateral sclerosis, highlighting the scaffold's relevance in neurodegenerative disease research . The specific combination of benzothiazole with pyrazole and thiophene rings in this single molecule suggests it may be a valuable chemical tool for probing new biological pathways or optimizing activity against known targets in these fields. Researchers may find this compound particularly useful for screening in assays related to oncology, immunology, or neurology, where such hybrid structures have shown precedent. This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS2/c18-12-4-1-5-13-15(12)20-17(25-13)22(10-9-21-8-3-7-19-21)16(23)14-6-2-11-24-14/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJVQFLHJJAULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Benzothiazole Intermediate: The benzothiazole moiety is often prepared by cyclization of 2-aminothiophenol with a fluorinated carboxylic acid or its derivative.

    Coupling Reactions: The pyrazole and benzothiazole intermediates are then linked through an ethyl spacer using alkylation reactions.

    Final Assembly: The thiophene-2-carboxamide is introduced through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzothiazole ring can be reduced to an amine.

    Substitution: The fluorine atom on the benzothiazole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrazole and benzothiazole rings are known to bind to proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural Analysis of the Target Compound

The molecule’s key features include:

  • Thiophene-2-carboxamide backbone : A sulfur-containing aromatic ring with a carboxamide group, which may enhance hydrogen-bonding interactions.
  • 4-Fluorobenzo[d]thiazol-2-yl group: Fluorination at the benzo[d]thiazole ring could improve metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • 2-(1H-pyrazol-1-yl)ethyl substituent : A flexible ethyl linker connecting a pyrazole ring, which may influence binding pocket accessibility.

Comparison with Benzo[d]thiazole Derivatives

Antimicrobial Derivatives

A patent () describes N-(benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide derivatives with antimicrobial and antitubercular activity. The target compound shares the benzo[d]thiazole motif but differs in substituents:

  • Fluorination: The 4-fluoro group in the target compound may enhance membrane permeability compared to non-fluorinated analogs .
  • Carboxamide vs.

COX Inhibition

Compound 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide () inhibits COX1/2 enzymes. While structurally distinct (thiazole vs. thiophene core), the shared fluorophenyl group suggests that the target compound’s 4-fluorobenzo[d]thiazole moiety might similarly modulate enzyme interactions .

Comparison with Pyrazole-Containing Analogues

Sulfamide Derivatives

describes N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide , synthesized via SNAr. Key differences include:

  • Pyrazole Positioning : The target compound’s pyrazole is directly ethyl-linked, whereas ’s derivative has a phenyl spacer, reducing conformational flexibility.
  • Sulfamide vs.

Difluoromethyl Pyrazole Derivatives

highlights a compound with 3,5-bis(difluoromethyl)-1H-pyrazol-1-yl and indazol groups. The target’s pyrazole lacks fluorination, which may reduce electronegativity but improve synthetic accessibility. Fluorinated pyrazoles are often used to enhance bioavailability, suggesting the target compound could benefit from similar modifications .

Role of Thiophene Carboxamide vs. Other Linkages

The thiophene-2-carboxamide core distinguishes the target compound from analogs with thiazole () or imidazole () backbones:

  • Electronic Properties : Thiophene’s electron-rich π-system may facilitate hydrophobic interactions, whereas thiazole’s nitrogen atom enables polar contacts.
  • Carboxamide vs.

Data Tables

Table 1. Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Thiophene-2-carboxamide 4-Fluorobenzo[d]thiazol-2-yl, 2-(1H-pyrazol-1-yl)ethyl Not reported -
N-(Benzo[d]thiazol-2-yl)acetamide () Benzo[d]thiazole acetamide Coumarin-benzimidazole Antimicrobial, antioxidant
COX Inhibitor () Thiazol-2-yl acetamide 4-Fluorophenyl, 4-methoxyphenyl COX1/2 inhibition
Sulfamide Derivative () Sulfamide Pyridin-2-yl, phenyl-pyrazole Not reported
Difluoromethyl Pyrazole () Acetamide Difluoromethyl pyrazole, indazol Not reported

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19FN4OSC_{21}H_{19}FN_{4}OS, with a molecular weight of approximately 394.5 g/mol. The structure features a thiophene ring, a pyrazole moiety, and a fluorobenzothiazole group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H19FN4OS
Molecular Weight394.5 g/mol
CAS Number1172410-38-6

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study involving various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans, the compound showed notable inhibition zones and low minimum inhibitory concentrations (MIC) . These findings suggest its potential as an antimicrobial agent.

Antioxidant Properties

The compound also displays promising antioxidant activities. In assays measuring DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging, it demonstrated effective radical scavenging capabilities, indicating its potential utility in combating oxidative stress .

Computational Studies

Computational analyses, including density functional theory (DFT) calculations and molecular docking simulations, have been employed to elucidate the electronic properties and binding interactions of the compound with biological targets. These studies support the experimental findings and highlight the multifunctional therapeutic potential of pyrazolyl-thiazole derivatives .

Case Studies

  • Antimicrobial Efficacy : A case study focusing on the antimicrobial activity of this compound revealed that modifications in the thiazole ring significantly influenced its efficacy against various pathogens. The introduction of electron-withdrawing groups enhanced antibacterial potency .
  • Antioxidant Mechanism : Another study investigated the mechanisms behind its antioxidant properties, revealing that it effectively reduces oxidative damage in cellular models by scavenging free radicals .
  • Structure-Activity Relationship (SAR) : A series of SAR studies indicated that specific structural modifications could optimize biological activity. For instance, compounds with smaller substituents at certain positions on the thiazole ring exhibited improved potency against target pathogens .

Q & A

Q. How to design a stability study under physiological conditions?

  • Methodological Answer :
  • Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours .
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts with HRMS .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours to assess photostability .

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